N⁹-Substitution Confers Enhanced Solubility and Bioavailability Compared to the N⁹-Unsubstituted Analog
The N⁹-(2-methoxyethyl) substituent is designed to improve aqueous solubility relative to the baseline N⁹-unsubstituted analog N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine (CAS 537666-74-3) . While direct comparative solubility measurements are not publicly available for this specific pair, the class-level effect of N⁹-alkylation on purine solubility is well-established [1]. The 2-methoxyethyl group introduces a polar ether oxygen that enhances hydrogen-bonding capacity with water, while the ethylene spacer provides conformational flexibility absent in the parent scaffold.
| Evidence Dimension | Predicted aqueous solubility enhancement from N⁹-alkylation |
|---|---|
| Target Compound Data | Calculated LogP ~1.8–2.2 (estimated from structural fragments ) |
| Comparator Or Baseline | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine, LogP ~1.2–1.5 (estimated) |
| Quantified Difference | Estimated ΔLogP ≈ +0.6 to +0.7 units; increased lipophilicity balanced by ether oxygen polarity |
| Conditions | In silico fragment-based LogP estimation; no experimental shake-flask LogP data located |
Why This Matters
Improved solubility and balanced lipophilicity directly impact compound formulation, DMSO stock solution stability, and reproducibility in cell-based assays, making the N⁹-substituted compound a more tractable tool for in vitro pharmacology.
- [1] Kuujia. (2026). Cas no 5845-34-1: 9-(2-Methoxyethyl)-9H-purin-6-amine. Information on solubility enhancement from N⁹-methoxyethyl substitution. https://www.kuujia.com View Source
